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Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095 Get Quote

Introduction

Disperse Brown 1, identified by the Colour Index number 11152, is a monoazo dye utilized in

the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-

[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, gives rise

to its characteristic brown color and dyeing properties.[2] A thorough understanding of its

spectroscopic characteristics is essential for quality control, analytical identification, and

research into its properties and applications. This guide provides a detailed overview of the

Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic

Resonance (NMR) spectroscopic data of Disperse Brown 1. Due to the limited availability of

direct experimental data in public databases, this guide combines available information with

predictive analysis based on the dye's molecular structure and the spectroscopic properties of

its precursors.

Chemical Structure and Synthesis
Disperse Brown 1 (C₁₆H₁₅Cl₃N₄O₄, Molar Mass: 433.67 g/mol ) is synthesized through the

diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-

hydroxyethyl)-3-chlorobenzenamine.[1]

The synthesis workflow is depicted in the following diagram:
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Caption: Synthesis workflow of Disperse Brown 1.

Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy of azo dyes is characterized by strong absorption bands in the visible

region, which are responsible for their color. These absorptions arise from π → π* electronic

transitions within the conjugated system of the molecule. The spectrum of Disperse Brown 1
exhibits a broad absorption band in the visible range, typical for brown dyes which absorb

across a wide range of wavelengths.

Parameter Value Reference

λmax (nm)

Not explicitly reported, but the

visible spectrum shows a

broad absorption between 400

and 600 nm.

[3]

Solvent

Not specified in the available

graphical data. Typically

measured in solvents like

ethanol, acetone, or DMF.

Appearance
Red-light brown to deep dark

brown powder.
[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. While an experimental FT-IR spectrum for Disperse Brown 1 is not readily available,

its characteristic absorption bands can be predicted based on its chemical structure and the

known spectra of its precursors, such as 2,6-dichloro-4-nitroaniline.
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Wavenumber (cm⁻¹) Functional Group Description

3400 - 3200 O-H stretch

Broad band due to the

hydroxyl groups of the

ethanolamine moiety.

3100 - 3000 Aromatic C-H stretch
Characteristic of the benzene

rings.

2950 - 2850 Aliphatic C-H stretch

From the ethylene groups in

the N,N-bis(2-hydroxyethyl)

substituent.

1600 - 1585, 1500 - 1400 C=C stretch
Aromatic ring skeletal

vibrations.

~1590 and ~1345 N-O stretch (NO₂)
Asymmetric and symmetric

stretching of the nitro group.

~1450 N=N stretch

Azo group stretching, often

weak or obscured by aromatic

ring vibrations.

1350 - 1250 C-N stretch Aromatic amine stretching.

1250 - 1000 C-O stretch
From the primary alcohol

groups.

800 - 600 C-Cl stretch
Characteristic of the

chlorinated aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. In the absence of

experimental NMR data for Disperse Brown 1, the following tables provide predicted chemical

shifts based on its structure and data from analogous compounds.

¹H NMR Predicted Chemical Shifts
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.3 s 2H
Aromatic protons on

the dinitrophenyl ring.

~7.5 m 3H
Aromatic protons on

the chloroaniline ring.

~4.9 t 2H

-OH protons of the

hydroxyethyl groups

(can be broad and

exchangeable).

~3.8 t 4H

-CH₂- protons

adjacent to the

hydroxyl group (-

CH₂OH).

~3.6 t 4H

-CH₂- protons

adjacent to the

nitrogen atom (-N-

CH₂-).

¹³C NMR Predicted Chemical Shifts

Chemical Shift (δ, ppm) Assignment

~150 Aromatic C-N

~148 Aromatic C-NO₂

~145 Aromatic C-N=N

~135 Aromatic C-Cl

~130 - 120 Aromatic C-H

~60 -CH₂OH

~55 -N-CH₂-
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Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a disperse dye like

Disperse Brown 1.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of Disperse Brown 1 is prepared by dissolving a

small, accurately weighed amount of the dye in a suitable spectroscopic grade solvent (e.g.,

ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an

absorbance in the range of 0.1 to 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The

solvent is used as a reference in the reference cuvette. The wavelength of maximum

absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy
Sample Preparation: A small amount of the solid dye powder is mixed with dry potassium

bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using

an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample

is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and

automatically subtracted from the sample spectrum.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the dye is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used

as an internal standard (0 ppm).
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Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

parameters are used, and the data is processed with Fourier transformation, phasing, and

baseline correction. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to

simplify the spectrum to single lines for each unique carbon atom.

Conclusion
This technical guide provides a comprehensive overview of the spectroscopic data for

Disperse Brown 1. While direct experimental data for FT-IR and NMR are not widely available,

a predictive analysis based on the known chemical structure and the properties of its

precursors offers valuable insights for researchers, scientists, and professionals in drug

development and related fields. The provided experimental protocols serve as a standard

methodology for the characterization of this and similar dye molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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